molecular formula C15H12O2 B5144247 3-(4-methylphenyl)-2-benzofuran-1(3H)-one CAS No. 21615-75-8

3-(4-methylphenyl)-2-benzofuran-1(3H)-one

Cat. No. B5144247
CAS RN: 21615-75-8
M. Wt: 224.25 g/mol
InChI Key: FCWFNXMQIVEVLU-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-2-benzofuran-1(3H)-one, also known as 4-MeO-2-BF, is a synthetic compound that belongs to the benzofuran family. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic properties.

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on similar compounds to 3-(4-methylphenyl)-2-benzofuran-1(3H)-one has primarily focused on their structural properties and molecular interactions. For example, in a study by Choi, Seo, and Lee (2012), the compound 5-Fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran was analyzed, revealing details about its crystal structure and the dihedral angles formed between different molecular fragments. This kind of structural analysis is crucial for understanding how such compounds can interact at the molecular level, especially in terms of hydrogen bonding and π–π interactions (Choi, Seo, & Lee, 2012).

Potential in Polymer Applications

A study by Çelik and Coskun (2018) explored the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, which is structurally related to benzofurans. This research demonstrated the potential application of benzofuran derivatives in the field of polymer science, particularly in creating materials with specific dielectric properties. Such findings suggest that compounds like 3-(4-methylphenyl)-2-benzofuran-1(3H)-one could be relevant in developing new polymeric materials with unique electrical characteristics (Çelik & Coskun, 2018).

Role in β-Amyloid Aggregation Inhibition

An interesting application of benzofuran derivatives is found in the field of neurodegenerative diseases. Choi et al. (2004) synthesized a series of 2-(4-hydroxyphenyl)benzofurans, demonstrating their potential as β-amyloid aggregation inhibitors. This finding is significant as β-amyloid aggregation is a key factor in Alzheimer's disease, suggesting that compounds like 3-(4-methylphenyl)-2-benzofuran-1(3H)-one might have therapeutic potential in this area (Choi, Seo, Son, & Kang, 2004).

properties

IUPAC Name

3-(4-methylphenyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(16)17-14/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWFNXMQIVEVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387269
Record name 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-

CAS RN

21615-75-8
Record name 1(3H)-Isobenzofuranone, 3-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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